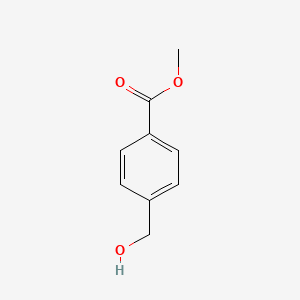

Methyl 4-(hydroxymethyl)benzoate

概要

説明

Methyl 4-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxymethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.

準備方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Methyl 4-(hydroxymethyl)benzoate can be synthesized by esterifying 4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrially, the compound can be produced by reacting 4-(hydroxymethyl)benzoic acid with methanol under reflux conditions, using a strong acid catalyst to drive the reaction to completion.

化学反応の分析

Types of Reactions:

Oxidation: Methyl 4-(hydroxymethyl)benzoate can undergo oxidation reactions to form methyl 4-formylbenzoate or methyl 4-carboxybenzoate, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form methyl 4-(hydroxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products Formed:

Oxidation: Methyl 4-formylbenzoate, methyl 4-carboxybenzoate.

Reduction: Methyl 4-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules .

- Employed in the preparation of keto acids and other derivatives .

Biology and Medicine:

- Investigated for its potential antimicrobial properties .

- Used in the synthesis of compounds with potential pharmaceutical applications .

Industry:

- Utilized in the production of polymers and resins.

- Acts as a precursor for the synthesis of various industrial chemicals .

作用機序

類似化合物との比較

Methyl 4-hydroxybenzoate (Methylparaben): Similar structure but lacks the hydroxymethyl group.

Methyl 4-formylbenzoate: An oxidation product of methyl 4-(hydroxymethyl)benzoate.

Methyl 4-carboxybenzoate: Another oxidation product with a carboxyl group instead of a hydroxymethyl group.

Uniqueness:

生物活性

Methyl 4-(hydroxymethyl)benzoate, also known as p-hydroxymethylbenzoate, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and applications based on a review of the literature.

Chemical Structure and Properties

This compound has the molecular formula CHO and a molecular weight of 166.18 g/mol. It appears as a white crystalline solid and features a hydroxymethyl group (-CHOH) attached to the para position of the benzoate ring, which significantly influences its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves the methanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid. This process includes heating the materials in a glass-lined reactor and distilling under reflux, followed by neutralization with caustic soda and crystallization .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it useful as a food preservative. It acts against various bacteria and fungi, contributing to its application in cosmetics and pharmaceuticals . The compound's mechanism involves increasing histamine release and enhancing cell-mediated immunity, which may play a role in its antimicrobial effects .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been shown to block sodium channels, which could prevent ischemia-reperfusion injury—a condition that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen . This suggests potential therapeutic applications in neurodegenerative diseases.

Insect Pheromone Activity

Interestingly, this compound serves as a pheromone for various insects, particularly in queen mandibular pheromones. This characteristic highlights its role in ecological interactions and potential applications in pest management strategies .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic microorganisms, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional preservatives .

- Neuroprotection : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to modulate cellular signaling pathways related to inflammation and apoptosis .

- Insect Behavior : Research on the behavioral responses of insects to this compound revealed that it can influence mating behaviors and territoriality, indicating its potential use in ecological studies and pest control applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(hydroxymethyl)benzoate | CHO | Hydroxymethyl group at the meta position |

| Methyl 4-methoxybenzoate | CHO | Contains a methoxy group instead of hydroxymethyl |

| Methyl 4-hydroxybenzoate | CHO | Lacks the additional hydroxymethyl group |

| Methyl salicylate | CHO | Salicylic acid derivative with similar properties |

The unique positioning of the hydroxymethyl group on the benzoic acid framework allows this compound to participate in distinct biological activities compared to its structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(hydroxymethyl)benzoate, and what critical reaction conditions govern its yield and purity?

this compound can be synthesized via esterification of 4-(hydroxymethyl)benzoic acid with methanol under acidic catalysis. Key conditions include:

- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., transesterification).

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid improves reaction efficiency.

- Purification : Recrystallization from ethanol-water mixtures removes unreacted starting materials .

Critical impurities (e.g., residual benzoic acid derivatives) are quantified via acid-base titration or HPLC with UV detection .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?

- NMR :

- ¹H NMR : A singlet at δ 3.9 ppm (methyl ester) and a broad peak at δ 5.3 ppm (hydroxymethyl -OH).

- ¹³C NMR : Ester carbonyl at δ 167 ppm and hydroxymethyl carbon at δ 62 ppm.

- IR : Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (-OH stretch).

- Mass spectrometry : Molecular ion peak at m/z 166 (C₉H₁₀O₃) .

Q. How do solubility properties of this compound in polar and nonpolar solvents influence purification strategies?

The compound exhibits moderate solubility in ethanol, methanol, and acetone but low solubility in water. Purification strategies include:

- Recrystallization : Ethanol-water (7:3 v/v) yields high-purity crystals.

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for impurity removal.

Solubility data at 298 K:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Ethanol | 12.5 |

| Water | 0.3 |

| Acetone | 9.8 |

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set theory, and what insights do they provide?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into D (donor), A (acceptor), and S (self-associated) motifs. For this compound:

- Primary motif : Infinite chains (C(6)) via O-H···O interactions between hydroxymethyl and ester groups.

- Secondary motif : R₂²(8) rings from C-H···O contacts.

These patterns predict crystal packing stability and guide co-crystal design for enhanced bioavailability .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reaction pathways of this compound?

- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), and electrostatic potential surfaces.

- Reaction pathways : Transition state analysis for ester hydrolysis reveals a two-step mechanism with a tetrahedral intermediate (ΔG‡ = 28.5 kcal/mol) .

Q. How do steric and electronic effects of the hydroxymethyl group influence nucleophilic substitution reactions in this compound?

- Steric hindrance : The hydroxymethyl group reduces accessibility to the ester carbonyl, slowing nucleophilic attack (e.g., by amines).

- Electronic effects : The -CH₂OH group donates electrons via resonance, destabilizing the transition state. Experimental data show a 40% lower reaction rate compared to methyl benzoate .

Q. What challenges arise in resolving the crystal structure of this compound using SHELX software, and how are they addressed?

- Disorder : The hydroxymethyl group may exhibit rotational disorder. Mitigation:

- Apply ISOR and DELU restraints to refine thermal parameters.

- Use TWIN commands for handling pseudo-merohedral twinning.

- Hydrogen bonding : SHELXL’s AFIX directives model hydrogen atoms accurately. Validation with PLATON ensures geometric correctness .

Q. Methodological Considerations

特性

IUPAC Name |

methyl 4-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWFYEFYHJRJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064501 | |

| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6908-41-4 | |

| Record name | Methyl 4-(hydroxymethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6908-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006908414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。